molecular formula C16H12FN3OS2 B11035943 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B11035943
M. Wt: 345.4 g/mol
InChI Key: NIDAGKUWINWSKJ-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a benzylthio group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiadiazole derivative in the presence of a base.

    Coupling with 2-Fluorobenzamide: The final step involves coupling the benzylthio-thiadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiadiazole ring and benzylthio group may facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction could disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide: Similar structure with a triazole ring instead of a thiadiazole ring.

    5-(Benzylthio)-1H-tetrazole: Contains a tetrazole ring and is used as an activator in oligonucleotide synthesis.

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the benzylthio group and the fluorobenzamide moiety further enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C16H12FN3OS2/c17-13-9-5-4-8-12(13)14(21)18-15-19-20-16(23-15)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)

InChI Key

NIDAGKUWINWSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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